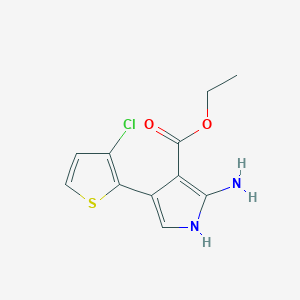
5-アミノ-3-メチル-1,2-オキサゾール-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-methyl-1,2-oxazole-4-carboxamide, or AMOC, is an important organic compound used in various scientific research applications. It is a white crystalline powder with a molecular weight of 145.14 g/mol and a melting point of 197-198°C. AMOC has been used in various biochemical and physiological studies due to its ability to form a stable complex with other molecules.
科学的研究の応用
免疫調節特性
5-アミノ-3-メチル-1,2-オキサゾール-4-カルボキサミド: は、その免疫調節特性について研究されています。 免疫抑制剤、抗炎症剤、免疫調節剤、および免疫刺激剤などのカテゴリーに分類されています 。 これらの化合物は、げっ歯類とヒトの常在細胞、細胞株、およびヒトの臨床状況に対応する実験動物疾患モデルを用いたさまざまなモデルで試験されています .
抗炎症アプリケーション
この化合物は、体液性免疫反応とカラギーナン反応(急性炎症のモデル)を阻害する可能性を示しました。 また、リンパ球の増殖を抑制するため、抗炎症療法に使用される可能性があります .
免疫抑制
免疫抑制の文脈では、5-アミノ-3-メチル-1,2-オキサゾール-4-カルボキサミド誘導体は、参照薬と比較され、同等またはそれ以上の活性を示しました。 これは、免疫抑制を必要とする治療における可能性を示唆しています .
免疫刺激
この化合物の特定の誘導体は、免疫刺激剤としての潜在的な治療的用途を評価するために合成されました。 これは、免疫システムのサポートを必要とする化学療法患者にとって特に関連しています .
疾患モデル研究
この化合物は、疾患モデル研究、特にラットの関節リウマチに関連する研究で使用されています。 それは病気の発症を防ぎ、アジュバンド関節炎ラット由来のリンパ球のミトゲン誘発増殖を抑制しました .
薬物合成と設計
5-アミノ-3-メチル-1,2-オキサゾール-4-カルボキサミドの構造の一部であるイソキサゾール環は、さまざまな病因の感染症や疾患を治療するために設計された貴重な薬物の合成のための重要な源として役立ちます .
これらのアプリケーションのそれぞれは、科学研究と治療開発における5-アミノ-3-メチル-1,2-オキサゾール-4-カルボキサミドの多様性と可能性を示しています。 この化合物の低毒性と低用量での良好な生物活性は、医学と薬理学のさまざまな分野におけるさらなる研究と応用の有望な候補となっています .
Safety and Hazards
作用機序
Mode of Action
It is known that the electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .
Biochemical Pathways
It is suggested that the compound may be involved in DNA recognition elements
Result of Action
It is known that the compound is susceptible to nucleophilic fragmentation
生化学分析
Biochemical Properties
5-Amino-3-methyl-1,2-oxazole-4-carboxamide plays a pivotal role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nucleophilic agents, leading to the fragmentation of the oxazole carboxamide bond
Cellular Effects
The effects of 5-Amino-3-methyl-1,2-oxazole-4-carboxamide on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various signaling molecules, thereby altering cellular responses . Additionally, its impact on gene expression and metabolic pathways highlights its potential as a therapeutic agent in treating various diseases.
Molecular Mechanism
At the molecular level, 5-Amino-3-methyl-1,2-oxazole-4-carboxamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The electron density from the aryl amine in the compound is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This mechanism is essential for understanding how this compound influences biochemical reactions and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-3-methyl-1,2-oxazole-4-carboxamide change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of various by-products that may affect cellular processes . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Amino-3-methyl-1,2-oxazole-4-carboxamide vary with different dosages in animal models. At low doses, it has been shown to exhibit beneficial effects, such as modulating immune responses and reducing inflammation . At high doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. These studies provide valuable insights into the compound’s safety and efficacy in vivo.
Metabolic Pathways
5-Amino-3-methyl-1,2-oxazole-4-carboxamide is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with nucleophilic agents can lead to the fragmentation of the oxazole carboxamide bond, affecting the overall metabolic pathway . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Amino-3-methyl-1,2-oxazole-4-carboxamide within cells and tissues are critical for its biological activity. This compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are crucial for understanding how the compound exerts its effects at the cellular level and optimizing its use in therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Amino-3-methyl-1,2-oxazole-4-carboxamide is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a crucial role in directing the compound to its site of action . Understanding these localization mechanisms is vital for optimizing the compound’s therapeutic potential and minimizing off-target effects.
特性
IUPAC Name |
5-amino-3-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-3(4(6)9)5(7)10-8-2/h7H2,1H3,(H2,6,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSCHAHLJUDMHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377216 |
Source


|
| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35261-06-4 |
Source


|
| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1303247.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1303254.png)
![Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate](/img/structure/B1303255.png)








![N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide](/img/structure/B1303281.png)
![tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1303282.png)